molecular formula C11H16FNO2 B13257008 3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol

3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol

Cat. No.: B13257008
M. Wt: 213.25 g/mol
InChI Key: XUABXGIMRSGEPN-UHFFFAOYSA-N
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Description

3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol is an organic compound with a complex structure that includes a fluoro-substituted aromatic ring, a methoxy group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol typically involves multiple steps. One common method starts with the preparation of 3-fluoro-4-methoxybenzylamine, which is then reacted with an appropriate epoxide under basic conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium fluoride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-one, while reduction could produce 3-{[(3-Fluoro-4-methoxycyclohexyl)methyl]amino}propan-1-ol.

Scientific Research Applications

3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity, while the amino alcohol moiety may participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol
  • 3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}butan-1-ol
  • 3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}pentan-1-ol

Uniqueness

3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H16FNO2

Molecular Weight

213.25 g/mol

IUPAC Name

3-[(3-fluoro-4-methoxyphenyl)methylamino]propan-1-ol

InChI

InChI=1S/C11H16FNO2/c1-15-11-4-3-9(7-10(11)12)8-13-5-2-6-14/h3-4,7,13-14H,2,5-6,8H2,1H3

InChI Key

XUABXGIMRSGEPN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNCCCO)F

Origin of Product

United States

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